ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
Description
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a synthetic piperazine derivative featuring a hybrid structure combining a substituted indole moiety, a glycyl linker, and an ethyl carboxylate group. The compound’s core structure includes:
- Piperazine backbone: A six-membered ring with two nitrogen atoms, modified at the 1-position by an ethyl carboxylate group.
- Glycyl linker: A glycine-derived spacer (NH-CH₂-CO-) connecting the piperazine to the indole fragment.
- 4,7-Dimethoxyindole: A bicyclic aromatic system with methoxy groups at positions 4 and 7, which may enhance lipophilicity and influence receptor binding .
Properties
Molecular Formula |
C20H26N4O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O6/c1-4-30-20(27)24-9-7-23(8-10-24)17(25)12-21-19(26)14-11-13-15(28-2)5-6-16(29-3)18(13)22-14/h5-6,11,22H,4,7-10,12H2,1-3H3,(H,21,26) |
InChI Key |
NSYIHKHSDAPHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the dimethoxy groups at positions 4 and 7.
The next step involves the coupling of the indole derivative with glycine to form the glycyl-indole intermediate. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Finally, the glycyl-indole intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form quinoline derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Findings:
Indole Substitution Patterns: The 4,7-dimethoxyindole in the target compound distinguishes it from analogs like 4,6-dimethoxy-1-methylindole (), which has a methyl group and altered methoxy positioning. Compounds with indol-3-ylbutyl chains (e.g., ) prioritize alkyl chain interactions over the glycyl linker, favoring membrane penetration and CNS targeting .
Linker Modifications :
- The glycyl linker in the target compound introduces conformational flexibility and hydrogen-bonding capacity, which are absent in analogs like ethyl 4-(indole-2-carbonyl)piperazine-1-carboxylate (). This may affect pharmacokinetic properties such as solubility and metabolic stability .
Piperazine Functionalization :
- Methanesulfonyl and benzoxazole substituents () introduce polar or electron-deficient groups, enhancing stability or altering receptor affinity compared to the target compound’s methoxyindole .
Pharmacological Implications :
- Analogs such as p-MPPI and p-MPPF () demonstrate potent 5-HT₁A receptor antagonism, suggesting that the target compound’s indole-piperazine scaffold may share similar CNS activity. However, the dimethoxy groups could modulate selectivity .
- Piperazine derivatives with indol-3-ylbutyl chains () are explicitly linked to dopamine D4 receptor agonism, highlighting the structural versatility of piperazine-indole hybrids .
Biological Activity
Ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate, identified by its CAS number 951985-62-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 418.4 g/mol. The structure features an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 418.4 g/mol |
| Molecular Formula | C20H26N4O6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Potential
Recent studies have indicated that compounds containing indole derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation.
Mechanism of Action:
- Cell Cycle Arrest: The compound has shown the ability to induce G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
- Apoptosis Induction: It promotes apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
Findings:
- In vitro studies demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects:
Potential Mechanisms:
- Reduction of Oxidative Stress: The compound may reduce oxidative stress markers in neuronal cells.
- Neurogenesis Promotion: It has been linked to increased levels of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 25 µM across different lines.
Case Study 2: Antimicrobial Activity
A study conducted by International Journal of Antimicrobial Agents reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Case Study 3: Neuroprotection in Animal Models
In vivo studies on rodent models demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal damage after induced ischemic injury, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
